molecular formula C8H9ClN2O B2425212 N-(4-chlorobenzyl)urea CAS No. 65608-74-4

N-(4-chlorobenzyl)urea

Cat. No.: B2425212
CAS No.: 65608-74-4
M. Wt: 184.62
InChI Key: KJZQYKWORLVIIF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)urea is an organic compound with the molecular formula C8H9ClN2O It is a derivative of urea, where one of the hydrogen atoms in the urea molecule is replaced by a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-chlorobenzyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzylamine with isocyanates or carbamoyl chlorides. The reaction typically occurs in the presence of a base, such as triethylamine, and under mild conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the careful control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

N-(4-chlorobenzyl)urea has several scientific research applications, including:

Comparison with Similar Compounds

    N-(4-chlorobenzyl)-N’-(1-naphthyl)urea: This compound has a similar structure but with a naphthyl group instead of a benzyl group.

    N-(4-chlorobenzyl)-N’-phenylurea: This compound has a phenyl group instead of a benzyl group.

Uniqueness: N-(4-chlorobenzyl)urea is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other urea derivatives and suitable for specific applications .

Properties

IUPAC Name

(4-chlorophenyl)methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZQYKWORLVIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

100 ml of 95% 4-chlorobenzylamine and 51.53 g of sodium cyanate in 1 liter of water were treated below 25° C. with 194 ml of 4N HCl. Further sodium cyanate (5.15 g) was added and the pH adjusted to 7.3. After 3 days the solid was collected, washed with water and dried to give the title compound (131.1 g) as a white solid mp 186-9° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
51.53 g
Type
reactant
Reaction Step One
Name
Quantity
194 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
5.15 g
Type
reactant
Reaction Step Two

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